4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
Overview
Description
4-(Benzyloxy)-3,5-dimethoxybenzaldehyde is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Molecular Studies
- The compound has been utilized in studies exploring molecular structures and bond alternation. For instance, the crystal and molecular structure of 3,4-dimethoxybenzaldehyde derivatives, closely related to 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, was investigated, revealing significant changes in ring geometry due to o-dimethoxy groups. This aligns with the concept of Angular Group Induced Bond Alternation (AGIBA) (Krygowski et al., 1998).
Synthesis and Optical Studies
- The compound has been integral in the synthesis and optical studies of metal complexes. For example, 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes were synthesized and characterized, revealing insights into their optical absorption spectra and molecular geometries (Mekkey, Mal, & Kadhim, 2020).
Synthesis of Natural Compounds
- The compound has been used in the total synthesis of natural products such as 4′-Demethylmacrophyllol, where it served as a starting material. This synthesis contributes to understanding the structure and potential applications of such naturally occurring compounds (Güneş & Gören, 2007).
Nonlinear Optical Response and Antioxidant Properties
- Research has also delved into the nonlinear optical response, spectroscopic signatures, and binding activities of 4-Benzyloxybenzaldehyde derivatives. Such studies contribute to understanding their potential in nonlinear applications and their antioxidant properties, as well as their interactions with biological molecules like Tau protein (Anbu et al., 2017).
Photophysical Properties
- Studies on the photophysical properties of closely related compounds, such as 4-hydroxy-3,5-dimethoxybenzaldehyde, have been conducted. These studies examine the impact of different solvents, pH levels, and beta-cyclodextrin on the photophysical properties, contributing to a better understanding of intramolecular charge transfer and hydrogen bonding effects (Stalin & Rajendiran, 2005).
Synthesis Techniques
- The compound and its derivatives have been synthesized through various methods, such as the O-alkylation reaction and Vilsmeier-Hack(V-H) reaction, demonstrating the flexibility and adaptability of synthetic strategies in producing these complex molecules (Yong-zhong, 2011).
Enzymatic Reactions and Biochemical Studies
- Enzymatic reactions involving 4-benzyloxy-3-methoxybenzaldehyde and other methoxy-substituted benzaldehydes have been studied, particularly in the context of their reduction by aryl-alcohol dehydrogenases in fungi. Such studies contribute to our understanding of biochemical processes and potential industrial applications (Muheim et al., 1991).
Future Directions
The future directions of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde research could involve further exploration of its potential applications in the treatment of various diseases. For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives was designed, synthesized, and evaluated for the treatment of Parkinson’s disease .
Mechanism of Action
Target of Action
Benzyloxy compounds have been associated with various biochemical reactions, including the suzuki–miyaura cross-coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
Benzyloxy compounds are known to be involved in various biochemical reactions, including oxidative degradation . This process is usually effected by hot acidic permanganate solutions .
Result of Action
The removal of a benzylic hydrogen results in a smaller energy gain, which requires less energy than removing a ring hydrogen . This is because the latter destroys the aromaticity of the ring .
Biochemical Analysis
Biochemical Properties
4-(Benzyloxy)-3,5-dimethoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, it may upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses in cells, such as the upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against cellular damage. At higher doses, it can induce toxic effects, including oxidative stress and inflammation. These adverse effects are often dose-dependent, with a threshold beyond which the compound’s toxicity becomes apparent. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes. The compound undergoes oxidation and reduction reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity, as well as its potential to interact with other metabolic pathways. Understanding these pathways is essential for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular tissues. For instance, the compound may be transported into cells via organic anion transporters, which are known to mediate the uptake of various organic compounds. The distribution of this compound can affect its overall bioactivity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may localize to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its interactions with other biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
3,5-dimethoxy-4-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-14-8-13(10-17)9-15(19-2)16(14)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQUHZIDRBKPNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215586 | |
Record name | Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6527-32-8 | |
Record name | Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006527328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50215586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde in organic synthesis?
A1: this compound serves as a crucial starting material in the total synthesis of naturally occurring compounds. For instance, it is used in the synthesis of (±)-4′-demethylmacrophyllol, an 8-Hydroxy-3-(4-hydroxy-3,5-dimethoxy-phenyl)-isochroman-1-one. [] This compound is synthesized through a four-step process starting with this compound and a phosphonium salt, resulting in a 44% overall yield. []
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